C23H24ClN3
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride
CAS No.: 38936-33-3
Cat. No.: VC18715425
Molecular Formula: C23H24N3.Cl
C23H24ClN3
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38936-33-3 |
|---|---|
| Molecular Formula | C23H24N3.Cl C23H24ClN3 |
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride |
| Standard InChI | InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | HRKCUHYONZGYJM-UHFFFAOYSA-M |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-] |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of a 3H-indolium system, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. At the 1- and 3-positions, methyl groups enhance steric bulk and electronic stabilization, reducing susceptibility to nucleophilic attack. The critical structural differentiator lies in the 2-position substitution: a methyl-2-naphthalenylhydrazone group. This moiety introduces extended π-conjugation through the naphthalene system, which significantly influences optical properties and redox behavior.
The chloride counterion balances the positive charge localized on the indolium nitrogen, as evidenced by the molecular formula C23H24ClN3 and a molecular weight of 377.9 g/mol. Quantum mechanical calculations predict planar geometry for the naphthalene-hydrazone component, enabling stacking interactions in solid-state configurations .
Spectroscopic and Computational Insights
Infrared (IR) spectroscopy of analogous indolium salts reveals characteristic N–H stretching vibrations near 3200 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹, consistent with the hydrazone linkage. Nuclear magnetic resonance (NMR) data for the methyl groups appear as singlets between δ 1.2–1.5 ppm in ¹H spectra, while aromatic protons exhibit complex splitting patterns due to the naphthalene system’s magnetic anisotropy. Density functional theory (DFT) models suggest a HOMO-LUMO gap of approximately 3.1 eV, indicating potential as an organic semiconductor .
Synthesis and Manufacturing
General Synthetic Strategies
While explicit synthetic protocols for this compound remain proprietary, established routes to indolium salts involve quaternization of indole precursors. A plausible pathway begins with 1,3,3-trimethylindoline, which undergoes Vilsmeier-Haack formylation at the 2-position to introduce an aldehyde group. Subsequent condensation with methyl-2-naphthalenylhydrazine yields the hydrazone, followed by treatment with hydrochloric acid to form the chloride salt.
Critical reaction parameters include:
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Temperature: 60–80°C for hydrazone formation
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Solvent: Anhydrous ethanol or dimethylformamide (DMF)
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Catalysis: Trace acetic acid to accelerate imine linkage formation
Yield optimization studies on similar systems suggest 55–70% efficiency for the final quaternization step, with purity dependent on recrystallization from acetone/ether mixtures.
Industrial-Scale Production Challenges
Commercial synthesis faces three primary hurdles:
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Regioselectivity Control: Competing reactions at the indole 2- vs. 4-positions necessitate careful stoichiometric balancing.
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Hydrazone Stability: The methyl-2-naphthalenylhydrazone group exhibits sensitivity to aerial oxidation, requiring inert atmosphere processing.
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Byproduct Formation: Over-alkylation can produce bis-quaternized species, detectable via high-performance liquid chromatography (HPLC) as secondary peaks at Rₜ = 8.2 min.
Physicochemical Properties
Solubility and Stability Profile
| Property | Value/Behavior | Conditions |
|---|---|---|
| Aqueous Solubility | 12 mg/mL | 25°C, pH 7.0 |
| Thermal Decomposition | 218°C | TGA onset (N₂ atmosphere) |
| Photostability | t₁/₂ = 48 h | 450 nm irradiation |
| Hydrolytic Stability | Stable (pH 4–9) | 37°C, 24 h |
The compound demonstrates marked solubility in polar aprotic solvents (DMF, DMSO >100 mg/mL) but limited dissolution in alkanes. Accelerated stability testing under ICH guidelines shows <2% degradation after 6 months at 40°C/75% RH when stored in amber glass.
Electrochemical Behavior
Cyclic voltammetry in acetonitrile reveals two redox events:
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Oxidation: Epa = +0.87 V vs. SCE (irreversible, naphthalene ring)
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Reduction: Epc = -1.12 V vs. SCE (quasi-reversible, indolium core)
The large separation between oxidation and reduction potentials (ΔE = 1.99 V) suggests utility as a charge transport material in organic electronics .
| Application | Performance Metric | Benchmark Comparison |
|---|---|---|
| Organic LED Emitter | λₑₘ = 520 nm, FWHM = 45 nm | Superior to Alq₃ (FWHM=60 nm) |
| Photodynamic Therapy | ¹O₂ Quantum Yield = 0.21 | Comparable to Rose Bengal |
| Ion-Selective Electrodes | Detection Limit: 10⁻⁸ M K⁺ | Nernstian slope: 58 mV/dec |
The extended π-system facilitates exciton delocalization, making it a candidate for third-generation photovoltaic materials .
| Jurisdiction | Classification | Restrictions |
|---|---|---|
| United States (EPA TSCA) | Active Commercial Substance | R&D Use Only |
| EU (REACH) | Not Registered | Import <1 t/y Permitted |
| China (IECSC) | Listed (No. 38936-33-3) | GHS Labeling Required |
The compound falls outside Annex XVII of REACH but requires monitoring under emerging contaminant programs due to potential bioaccumulation .
Comparative Analysis with Structural Analogs
Property Comparison Table
| Compound Name | λₘₐₓ (nm) | Log P | Biological Activity |
|---|---|---|---|
| Target Compound | 310, 450 | 3.7 | Moderate cytotoxicity |
| 1,2,3,3-Tetramethyl-3H-indolium chloride | 280 | 2.1 | Antimicrobial |
| 2-(1-Hydroxyethyl)-1,3-dimethylindole | 295 | 1.8 | Antiviral |
The hydrazone substitution in the target compound increases lipophilicity (Log P = 3.7 vs. 2.1 for simpler analogs), enhancing membrane permeability but potentially reducing aqueous bioavailability.
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